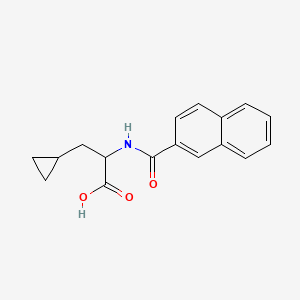![molecular formula C17H19N3O3 B6665128 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6665128.png)
3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a quinoxaline ring attached to a piperidine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid typically involves multiple steps, starting with the formation of the quinoxaline ring. One common method is the condensation of o-phenylenediamine with a dicarbonyl compound. The resulting quinoxaline derivative is then subjected to further reactions to introduce the piperidine ring and the propanoic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and piperidine-containing molecules. Examples are:
- Quinoxaline-2-carboxylic acid
- 1-(Quinoxalin-6-yl)piperidine
- 3-(Quinoxalin-6-yl)propanoic acid
Uniqueness
What sets 3-[1-(Quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid apart is its unique combination of the quinoxaline and piperidine rings with a propanoic acid group. This structure imparts specific chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
3-[1-(quinoxaline-6-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(22)6-3-12-2-1-9-20(11-12)17(23)13-4-5-14-15(10-13)19-8-7-18-14/h4-5,7-8,10,12H,1-3,6,9,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFQFZVNCCNQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=NC=CN=C3C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(3-Cyclopentylpropanoylamino)acetyl]amino]-3-cyclopropylpropanoic acid](/img/structure/B6665050.png)
![3-[2-[[2-(3-Ethyl-2-oxobenzimidazol-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665057.png)
![3-Cyclopropyl-2-[(1-methyl-3-propan-2-ylthieno[2,3-c]pyrazole-5-carbonyl)amino]propanoic acid](/img/structure/B6665070.png)
![3-Cyclopropyl-2-[(2-methylquinoline-4-carbonyl)amino]propanoic acid](/img/structure/B6665076.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-3-cyclopropylpropanoic acid](/img/structure/B6665080.png)
![3-cyclopropyl-2-[[2-(4-methyl-1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665083.png)
![3-cyclopropyl-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B6665087.png)

![3-[1-[3-(Methylsulfinylmethyl)benzoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665106.png)
![3-[1-[3-(3-Bromophenoxy)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665120.png)
![3-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]piperidin-3-yl]propanoic acid](/img/structure/B6665136.png)
![3-[1-(3-Phenylmethoxypropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B6665143.png)
![3-[1-[1-Methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carbonyl]piperidin-3-yl]propanoic acid](/img/structure/B6665144.png)
![3-[1-[3-(3-Methylphenyl)propanoyl]piperidin-3-yl]propanoic acid](/img/structure/B6665147.png)
